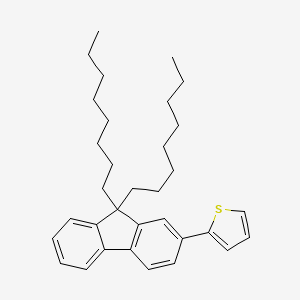

2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H44S |

|---|---|

Molecular Weight |

472.8 g/mol |

IUPAC Name |

2-(9,9-dioctylfluoren-2-yl)thiophene |

InChI |

InChI=1S/C33H44S/c1-3-5-7-9-11-15-23-33(24-16-12-10-8-6-4-2)30-19-14-13-18-28(30)29-22-21-27(26-31(29)33)32-20-17-25-34-32/h13-14,17-22,25-26H,3-12,15-16,23-24H2,1-2H3 |

InChI Key |

WHBQUISDHYXQCC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CS4)CCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 2 9,9 Dioctyl 9h Fluoren 2 Yl Thiophene and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 2-(9,9-dioctyl-9H-fluoren-2-yl)thiophene and its polymeric derivatives hinges on the careful preparation of functionalized fluorene (B118485) and thiophene (B33073) monomers. These precursors are designed to be reactive in specific cross-coupling reactions, enabling the controlled assembly of the final molecular or macromolecular structures.

Synthesis of Halogenated Fluorene and Thiophene Intermediates

Halogenation of fluorene and thiophene rings is a critical first step in creating versatile building blocks for cross-coupling reactions. Bromination is a common strategy due to the moderate reactivity of brominated aromatics in subsequent coupling steps.

For fluorene, the synthesis of 2,7-dibromo-9,9-dioctylfluorene is a well-established procedure. This typically involves the alkylation of fluorene at the C9 position with octyl bromide to introduce the solubilizing dioctyl groups, followed by bromination at the 2 and 7 positions. doi.org The long alkyl chains are essential for ensuring the solubility of the resulting polymers in common organic solvents, which is crucial for solution-based processing of electronic devices.

Similarly, thiophene can be halogenated to produce key intermediates. For instance, 2,5-dibromothiophene (B18171) is a common precursor for alternating fluorene-thiophene copolymers. nih.gov The synthesis of various halogenated thiophenes can be achieved through electrophilic aromatic substitution reactions. jcu.edu.au For example, bromination of thiophene-3-carboxylic acid can yield 2,5-dibromothiophene-3-carboxylic acid, which can be further functionalized. nih.gov Green chemistry approaches for the synthesis of halogenated thiophenes using sodium halides as the halogen source have also been developed, offering more environmentally benign routes. nih.gov

Preparation of Boronate Ester and Stannane (B1208499) Derivatives for Cross-Coupling

To participate in palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings, the halogenated fluorene and thiophene intermediates must be converted into organometallic reagents. This typically involves the introduction of a boronic acid or boronate ester group (for Suzuki coupling) or a trialkyltin group (for Stille coupling).

The synthesis of 9,9-dioctylfluorene-2,7-bis(pinacol boronate) is a key step for its use in Suzuki polymerization. sincerechemical.comossila.com This is often achieved by reacting the corresponding dibromofluorene derivative with a diboron (B99234) reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. sincerechemical.com Similarly, monofunctionalized fluorene boronic esters, like 9,9-dioctylfluorene-2-boronic acid pinacol (B44631) ester, can be prepared for the synthesis of specific molecular structures or end-capping of polymers. sigmaaldrich.com

For Stille coupling, stannane derivatives are required. 2,5-Bis(trimethylstannyl)thiophene is a valuable precursor for creating thiophene-containing polymers. tandfonline.com This compound can be synthesized by reacting thiophene with a strong base like n-butyllithium followed by quenching with trimethyltin (B158744) chloride. tandfonline.com These stannylated intermediates are highly reactive in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the workhorse of synthetic organic chemistry for constructing carbon-carbon bonds, particularly in the synthesis of conjugated polymers. These reactions offer high efficiency, functional group tolerance, and predictable regioselectivity, making them ideal for the precise assembly of complex macromolecular architectures.

Suzuki Coupling Polymerization for Fluorene-Thiophene Copolymers

The Suzuki coupling reaction, which involves the coupling of an organoboron compound with an organohalide, is one of the most widely used methods for synthesizing fluorene-thiophene copolymers. nih.govscientific.net This method is favored for its mild reaction conditions and the commercial availability and stability of many boronic acid and ester reagents.

In a typical Suzuki polycondensation for an alternating copolymer, a dibrominated monomer (e.g., 2,5-dibromothiophene) is reacted with a diboronic ester monomer (e.g., 9,9-dioctylfluorene-2,7-bis(pinacol boronate)) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base (e.g., aqueous sodium carbonate). nih.gov The choice of catalyst, base, and solvent system is crucial for achieving high molecular weight polymers with desirable properties.

Recent advancements in Suzuki polymerization have focused on catalyst-transfer condensation polymerization (CTCP). rsc.orgrsc.org This technique allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity, proceeding in a chain-growth manner. rsc.orgresearchgate.netacs.org This level of control is essential for fine-tuning the electronic and optical properties of the resulting materials.

Table 1: Examples of Suzuki Coupling Polymerization for Fluorene-Thiophene Copolymers

| Monomer 1 | Monomer 2 | Catalyst | Base | Resulting Polymer | Reference |

| 2,5-dibromothiophene derivatives | 9,9-dioctylfluorene-2,7-bis(trimethylborate) | Pd(PPh₃)₄ | aq. Na₂CO₃ | Poly-[9,9-dioctylfluorene-alt-(substituted thiophene)] | nih.gov |

| 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene | 5,8-bis(5-bromo-thiophen-2-yl)-2,3-dimethylquinoxaline | Pd(PPh₃)₄ | aq. Na₂CO₃ | Poly[(9,9-dioctylfluorene)-alt-(2,3-dimethyl-5,8-dithien-2-yl-quinoxaline)] | scientific.net |

| PinB-fluorene-thiophene-Br | - | AmPhos Pd initiator | - | Well-defined poly(fluorene-alt-thiophene) | rsc.org |

Stille Coupling Reaction in Molecular Construction

The Stille coupling reaction, which pairs an organotin compound with an organohalide, is another powerful tool for the synthesis of fluorene-thiophene materials. tandfonline.com It is particularly valued for its tolerance to a wide range of functional groups and its effectiveness in coupling sterically hindered substrates.

In the context of this compound and its derivatives, Stille coupling can be used to create both small molecules and polymers. For example, the synthesis of 2,2′-(9,9-dioctyl-9H-fluorene-2,7-diyl)dithiophene can be achieved via a Stille coupling reaction. researchgate.net Stille polycondensation has been successfully employed to synthesize a variety of functional polymers. wiley-vch.de The reaction typically utilizes a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. wiley-vch.de

Direct Arylation Polymerization Techniques

Direct arylation polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods like Suzuki and Stille couplings. researchgate.netrsc.org DArP avoids the need for pre-functionalized organometallic reagents (boronates or stannanes) by directly coupling C-H bonds with C-X bonds (where X is a halide). researchgate.net

This technique has been successfully applied to the synthesis of fluorene-based alternating copolymers. asianpubs.orgums.edu.my For instance, the polymerization of a dibrominated monomer with a monomer containing activated C-H bonds, such as thiophene, can be achieved using a palladium catalyst and a suitable base. asianpubs.org The development of DArP has provided a more streamlined and sustainable route to a wide range of conjugated polymers. acs.org

Table 2: Comparison of Polymerization Techniques

| Technique | Advantages | Disadvantages | Typical Monomers |

| Suzuki Coupling | Mild conditions, stable reagents, high yields | Requires pre-synthesis of boronic acids/esters | Dihalide + Diboronic acid/ester |

| Stille Coupling | High functional group tolerance, effective for hindered substrates | Toxicity of organotin reagents and byproducts | Dihalide + Distannane |

| Direct Arylation | Atom-economical, avoids organometallic reagents, simpler monomer synthesis | Can have issues with regioselectivity and homocoupling | Dihalide + Monomer with C-H bonds |

Alternative Polymerization Pathways and Monomer Reactivity Considerations

Alternative polymerization strategies offer pathways to novel polymer architectures and properties that may not be accessible through more conventional methods. For derivatives of this compound, two such pathways are Gilch polymerization for creating poly(fluorenevinylene) structures and gradient copolymerization for controlling monomer sequencing.

Gilch polymerization is a well-established method for the synthesis of poly(p-phenylenevinylene) (PPV) and its derivatives, including those based on fluorene. koreascience.krnanoscience.or.kr This method is particularly advantageous for producing high molecular weight polymers with low polydispersity. koreascience.krthaiscience.info The typical starting material for the fluorene component in a Gilch polymerization is a 2,7-bis(halomethyl)-9,9-dialkylfluorene monomer. nanoscience.or.krthaiscience.info

The polymerization of 2,7-bis(chloromethyl)-9,9-di-n-octylfluorene, a monomer closely related to the fluorene core of the subject compound, proceeds via treatment with a strong base, such as potassium tert-butoxide, in an organic solvent like tetrahydrofuran (B95107) (THF). nanoscience.or.krthaiscience.info The introduction of chloromethyl groups at the 2 and 7 positions of the 9,9-dioctylfluorene unit is a key factor in obtaining high molecular weight poly(9,9-di-n-octylfluorene-2,7-vinylene) (PFV). nanoscience.or.kr The resulting polymer is typically soluble in common organic solvents, which is advantageous for processing and device fabrication. koreascience.kr

One of the challenges of Gilch polymerization can be the formation of insoluble gel portions and a lack of control over the polymerization rate. nanoscience.or.kr However, studies on the synthesis of PFV have shown that gel formation can be avoided. nanoscience.or.kr A potential drawback is the possibility of defect structures in the polymer chain, such as Ar–CH2–CH2–Ar moieties, which can arise from head-to-head coupling of the monomers. thaiscience.info

The resulting PFV polymers exhibit interesting optical properties. For instance, PFV synthesized via Gilch polymerization can have a broad UV-Vis absorption band with a maximum around 414 nm and exhibit greenish fluorescence. thaiscience.info

Table 1: Properties of Poly(9,9-dioctylfluorene-2,7-vinylene) (PFV) Synthesized by Gilch Polymerization

| Property | Value | Reference |

|---|---|---|

| Monomer | 2,7-bis(chloromethyl)-9,9-di-n-octylfluorene | nanoscience.or.krthaiscience.info |

| Polymerization Conditions | Potassium tert-butoxide in THF at room temperature | nanoscience.or.krthaiscience.info |

| Weight-Average Molecular Weight (Mw) | 22.2 - 43.2 x 10⁴ g/mol | koreascience.kr |

| Polydispersity Index (PDI) | 1.9 - 3.0 | koreascience.kr |

| UV-Vis Absorption Maximum (in THF) | ~414 nm | thaiscience.info |

| Fluorescence Emission Maximum (in THF) | ~453 nm (with a shoulder at 488 nm) | thaiscience.info |

Gradient copolymerization offers a method to create copolymers with a gradual change in monomer composition along the polymer chain. This can lead to unique material properties that are distinct from those of random or block copolymers. For copolymers of fluorene and thiophene derivatives, palladium-catalyzed cross-coupling reactions are commonly employed.

Research has shown that the copolymerization of thiophene and fluorene monomers using Kumada catalyst transfer polycondensation is not feasible. However, the use of a Pd(RuPhos) protocol enables this copolymerization and results in the formation of gradient copolymers. This is attributed to the differing reactivity of the thiophene and fluorene monomers.

Monomer Reactivity Considerations:

In the Pd(RuPhos) catalyzed copolymerization, thiophene monomers have been found to be significantly more reactive than fluorene monomers. This difference in reactivity is the fundamental reason for the formation of a gradient structure. The polymerization proceeds with the more reactive thiophene monomer being incorporated into the polymer chain at a faster rate initially. As the thiophene monomer is consumed, the less reactive fluorene monomer is then incorporated at a higher rate towards the end of the polymerization.

This disparity in reactivity can be quantified by reactivity ratios. For a thiophene monomer (A) and a fluorene monomer (B), it has been found that when a thiophene unit is at the growing end of the polymer chain, the reaction with another thiophene monomer is about five times faster than the reaction with a fluorene monomer. When a fluorene unit is at the chain end, it is still slightly more likely to react with a thiophene monomer.

The composition of the resulting copolymer is highly dependent on the conversion rate due to this large difference in monomer reactivity. It has been demonstrated that the monomer feed ratio corresponds well with the composition found in the final polymer when using the Pd(RuPhos) protocol. The molecular weight and dispersity of the resulting copolymers can be controlled, with monomer conversions typically reaching around 75%.

The synthesis of copolymers of 9,9-dioctylfluorene and thiophene via Suzuki coupling has been reported, leading to materials with tunable emission colors ranging from bluish-green to yellow.

Table 2: Reactivity Considerations in Fluorene-Thiophene Copolymerization

| Feature | Description |

|---|---|

| Successful Polymerization Protocol | Pd(RuPhos) catalyzed cross-coupling |

| Unsuitable Polymerization Protocol | Kumada catalyst transfer polycondensation |

| Relative Monomer Reactivity | Thiophene monomer is more reactive than fluorene monomer. |

| Resulting Copolymer Structure | Gradient, with higher thiophene incorporation at the beginning of the chain. |

| Influence on Copolymer Composition | The final polymer composition is highly dependent on the reaction conversion. |

Advanced Spectroscopic and Structural Elucidation of 2 9,9 Dioctyl 9h Fluoren 2 Yl Thiophene Based Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Monomers and Copolymers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of monomers and the resulting copolymers. Both ¹H and ¹³C NMR are utilized to confirm the successful synthesis and purity of these materials.

In the ¹H NMR spectra of copolymers containing 9,9-dioctylfluorene and thiophene (B33073) units, characteristic signals corresponding to the aromatic protons on both the fluorene (B118485) and thiophene rings, as well as the aliphatic protons of the octyl side chains, are observed. For instance, in a series of fluorene-di-2-thienyl-2,1,3-benzothiadiazole copolymers, the aromatic protons typically appear in the range of 8.30–6.77 ppm. mdpi.com The protons of the octyl side chains exhibit signals in the upfield region, with multiplets around 2.20–1.97 ppm, broad signals between 1.69–0.98 ppm, and a multiplet for the terminal methyl groups at approximately 0.93–0.64 ppm. mdpi.com

¹³C NMR spectroscopy provides further confirmation of the copolymer structure by identifying the carbon atoms in the polymer backbone and the side chains. For example, in a fluorene-based copolymer, characteristic peaks for the aromatic carbons can be observed, alongside signals for the aliphatic carbons of the octyl groups. 20.210.105

Interactive Data Table: Representative ¹H NMR Chemical Shifts for a Fluorene-Thiophene Copolymer

| Functional Group | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 8.30–6.77 (m) |

| Methylene Protons (α to fluorene) | 2.10–1.99 (m) |

| Methylene Protons (octyl chain) | 1.65–0.97 (br) |

| Methyl Protons (terminal) | 0.85–0.68 (m) |

Note: (m) denotes multiplet, (br) denotes broad signal. Data is based on a representative fluorene-di-2-thienyl-2,1,3-benzothiadiazole copolymer. mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Optical Band Gap Analysis

UV-Vis absorption spectroscopy is employed to investigate the electronic transitions and determine the optical band gap of these materials in both solution and thin-film states. Copolymers based on fluorene and thiophene typically exhibit two main absorption bands. 20.210.105nih.gov The higher-energy absorption, usually found around 380 nm, is attributed to the π–π* transition of the fluorene segments. 20.210.105nih.gov A lower-energy absorption band, the position of which depends on the specific comonomer, corresponds to an intramolecular charge transfer (ICT) transition between the electron-donating fluorene unit and an electron-accepting unit in the copolymer. nih.gov

For example, in copolymers of 9,9-dioctylfluorene and 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DBT), the lower-energy absorption band appears around 540 nm. 20.210.105 The intensity of this ICT band increases with a higher concentration of the DBT unit in the polymer backbone. 20.210.105

The optical band gap (Egopt) can be estimated from the onset of the absorption spectrum in the solid state. For a series of fluorene-thiophene based copolymers, the optical band gaps were found to be in the range of 2.0 to 2.2 eV. 20.210.105

Interactive Data Table: Optical Properties of Fluorene-Thiophene Based Copolymers

| Copolymer | Absorption Max (Film, nm) | Optical Band Gap (eV) |

|---|---|---|

| PFTORT | 509 | ~2.2 |

| PFTTORTT | 394, 547 | ~2.0 |

| PFTCNVT | 500 | ~2.1 |

Data derived from related fluorene-based copolymers. 20.210.105

Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) and electroluminescence (EL) spectroscopy are used to study the light-emitting properties of these materials. The emission color of polyfluorenes can be tuned by incorporating narrow band-gap comonomers. 20.210.105

In copolymers containing fluorene and an acceptor unit, energy transfer from the fluorene segment to the acceptor unit is often observed. 20.210.105mdpi.com This results in emission primarily from the lower-energy unit. For instance, in copolymers of fluorene and 4,7-di-2-thienyl-2,1,3-benzothiadiazole, the polyfluorene fluorescence is effectively quenched, and the emission is centered on the DBT chromophore, leading to red emission. 20.210.105 The emission peak can be shifted from 628 nm to 674 nm by increasing the DBT content. 20.210.105

EL spectra, obtained from light-emitting devices fabricated with these materials, often show similar characteristics to the PL spectra, though slight shifts can occur. 20.210.105 For example, a series of fluorene-DBT copolymers exhibited saturated red EL with emission peaks ranging from 628 nm to 674 nm. 20.210.105

Electrochemical Characterization Techniques

Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of these conjugated polymers and to determine their electrochemical band gaps. From the onset oxidation (Eox) and reduction (Ered) potentials, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated.

For a series of fluorene-thiophene based copolymers, the HOMO levels were found to be around -5.47 ± 0.03 eV. tandfonline.com The electrochemical band gap (Egec), calculated from the difference between the HOMO and LUMO levels, is often comparable to the optical band gap. 20.210.105 For instance, certain fluorene-based copolymers have been shown to be p- and n-dopable with electrochemical bandgaps ranging from 2.0 to 2.2 eV. 20.210.105

Interactive Data Table: Electrochemical Properties of Fluorene-Thiophene Based Copolymers

| Copolymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

|---|---|---|---|

| PFTORT | -5.70 | -3.50 | 2.20 |

| PFTTORTT | -5.60 | -3.60 | 2.00 |

| PFTCNVT | -5.80 | -3.67 | 2.13 |

Data derived from related fluorene-based copolymers. 20.210.105

The efficiency of optoelectronic devices is highly dependent on the electron and hole transport properties of the active material. Fluorene-based copolymers are known to possess good charge carrier mobilities. researchgate.net Poly(9,9-dioctylfluorene) itself exhibits non-dispersive hole transport with a relatively high mobility. 20.210.105

In donor-acceptor copolymers, the incorporation of specific electron-transporting or hole-transporting moieties into the polymer backbone can be used to tailor the charge transport characteristics. tandfonline.com For instance, the di-2-thienyl-2,1,3-benzothiadiazole unit is known to have high electron and hole injection and transport properties. mdpi.com Studies on poly[(9,9-di-n-octylfluorenyl-2,7-diyl)-alt-(benzo mdpi.com20.210.105tandfonline.comthiadiazol-4,8-diyl)] (F8BT) have shown that electron transport exhibits stronger energy disorder than hole transport. inoe.ro Generally, fluorene-based compounds exhibit good electron and charge transport capabilities, with mobilities in the range of 10⁻⁴ to 10⁻⁵ cm²V⁻¹s⁻¹. nih.gov

Solid-State Structural Analysis

The morphology and molecular packing of the polymer chains in the solid state significantly influence the material's properties and device performance. Techniques like X-ray diffraction (XRD) are used to probe the solid-state structure.

Fluorene-based polymers are often found to be amorphous. mdpi.com XRD patterns of copolymers like PFDTBT typically show a broad halo in the range of 15–30°, which is characteristic of an amorphous structure. mdpi.com However, some polyfluorenes, such as poly(9,9-dioctylfluorene), can exhibit a more ordered, liquid-crystalline phase. researchgate.net In thin films, these materials can display a periodicity normal to the surface due to the stacking of fluorene chains. researchgate.net The specific processing conditions can influence the final morphology of the thin film. 20.210.105

X-Ray Diffraction (XRD) for Film Structure and Crystallinity

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. In the context of polymer thin films based on fluorene and thiophene units, XRD provides valuable information about the molecular packing and degree of order.

Thin films of copolymers incorporating the 9,9-dioctylfluorene and thiophene moieties are often analyzed to understand their solid-state morphology. Studies on related copolymers, such as those based on benzodithiophene and thiophene donor units with isoindigo acceptors, reveal characteristic XRD patterns. Typically, the XRD traces of these drop-casted thin films exhibit a broad peak, often designated as (010), centered at a 2θ value of approximately 22°. This broad peak is attributed to the π-π stacking distance between the conjugated polymer backbones, indicating a degree of short-range order. The presence of sharper peaks in some copolymer systems can suggest a more defined structural order and higher crystallinity. For instance, in certain benzodithiophene-based copolymers, a sharper peak is observed, which points to better structural organization within the thin film.

Atomic Force Microscopy (AFM) for Surface Morphology and Thin Film Texture

Atomic Force Microscopy (AFM) is an essential tool for visualizing the surface topography of thin films at the nanoscale, providing quantitative data on roughness and texture. The morphology of the active layer in organic electronic devices is critical as it influences charge transport and device performance.

For copolymers based on fluorene and di-2-thienyl-2,1,3-benzothiadiazole units, AFM studies have revealed that the film surfaces are generally uniform and smooth. nih.gov For example, a specific copolymer synthesized with a phase-transfer catalyst exhibited a low average surface roughness (Ra) of 0.77 nm. nih.gov This indicates a well-formed, homogeneous film, which is desirable for many optoelectronic applications. nih.gov

The topography of films can also be influenced by the specific comonomer units and processing conditions. Studies on other copolyfluorenes have shown that the surface can have a granular morphology, with the size and aggregation of these granules depending on the proportion of different comonomers in the polymer chain. mdpi.com For instance, films of certain copolyfluorenes exhibit polygonal granules that are 2–6 nm thick, with a root-mean-square (RMS) roughness between 1.5 and 2.5 nm. mdpi.com As the content of specific comonomer units increases, the morphology can transition from granular to granular-fibrous, a texture typical for many spin-coated polymer films. mdpi.com

| Copolymer System | Observed Morphology | Roughness Parameter | Value | Reference |

|---|---|---|---|---|

| Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (Sample P2) | Uniform | Average Roughness (Ra) | 0.77 nm | nih.gov |

| Copolyfluorene with dicyanostilbene units (FFCN0.5) | Granular (polygonal particles) | Root-Mean-Square (RMS) | 1.5–2.5 nm | mdpi.com |

| Copolyfluorene with dicyanophenanthrene units (PFCN0.5) | Granular (polygonal particles) | Root-Mean-Square (RMS) | 1.5–2.5 nm | mdpi.com |

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. This information is vital as properties like solubility, viscosity, and film-forming capability, as well as the performance of the final device, are highly dependent on the polymer's chain length and dispersity.

For polymers synthesized from 2-(9,9-dioctyl-9H-fluoren-2-yl)thiophene and its derivatives, GPC is used to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn. A lower Đ value (closer to 1) indicates a more uniform distribution of polymer chain lengths.

Various fluorene-thiophene based copolymers have been synthesized and characterized using GPC. For example, a series of poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) copolymers showed weight-average molar masses (Mw) ranging from 6,700 to 48,900 g/mol , with dispersity values between 1.50 and 2.20. nih.gov In another study, alternating copolymers of 9,9-dioctylfluorene and thiophene bearing ethylene (B1197577) glycol side-chains were found to have number-average molecular weights (Mn) in the range of 8,600 to 10,200 g/mol , with dispersities of 1.7 to 2.2. nih.gov These results demonstrate the successful synthesis of high molecular weight polymers, which is a prerequisite for creating robust thin films for electronic devices. nih.gov

| Copolymer System | Number-Average Molecular Weight (Mn) [g/mol] | Weight-Average Molecular Weight (Mw) [g/mol] | Dispersity (Đ = Mw/Mn) | Reference |

|---|---|---|---|---|

| Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) | - | 6,700 - 48,900 | 1.50 - 2.20 | nih.gov |

| Poly-[9,9-dioctylfluorene-alt-(2-ethoxyethyl thiophene-3-carboxylate)] | 8,600 | 14,620 | 1.7 | nih.gov |

| Poly-[9,9-dioctylfluorene-alt-[2-(2-ethoxyethoxy)ethyl thiophene-3-carboxylate]] | 9,900 | 16,830 | 1.7 | nih.gov |

| Poly-[9,9-dioctylfluorene-alt-[2-[2-(2-ethoxyethoxy)ethoxy]ethyl thiophene-3-carboxylate]] | 10,200 | 22,440 | 2.2 | nih.gov |

Computational and Theoretical Investigations of Electronic Structure and Charge Transport

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical tools used to investigate the electronic and optical properties of conjugated molecules like 2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene. These methods are instrumental in understanding the behavior of electrons within the molecule and how it interacts with light.

DFT calculations, often employing hybrid functionals such as B3LYP with a basis set like 6-31G(d), are utilized to determine the ground-state electronic structure. researchgate.netsemanticscholar.org Such calculations provide optimized molecular geometries and the energies of the frontier molecular orbitals. For instance, studies on oligomers containing 9,9-dioctylfluorene have successfully used DFT to elucidate their fundamental electronic properties. researchgate.net

TD-DFT is subsequently used to probe the excited-state properties, offering predictions of optical absorption spectra. researchgate.net For a related oligomer, 9,9,9′,9′,9″,9″-hexakis(octyl)-2,7′,2′,7″-trifluorene (9HOTF), TD-DFT calculations indicated a high oscillator strength at 350 nm, showcasing the utility of this method in predicting optical characteristics. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior of a molecule. The HOMO level is associated with the ability to donate electrons, while the LUMO level relates to the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter influencing the material's conductivity and optical properties.

In molecules containing fluorene (B118485) and thiophene (B33073) units, the HOMO is typically delocalized across the conjugated backbone, while the distribution of the LUMO can be influenced by the specific arrangement and nature of the constituent units. DFT calculations are the primary tool for predicting these energy levels. For fluorene-thiophene based systems, the HOMO and LUMO energies are crucial for predicting their suitability in applications like organic solar cells.

Calculated HOMO and LUMO Energy Levels for Related Fluorene-Thiophene Compounds

| Compound/Oligomer | Methodology | HOMO (eV) | LUMO (eV) | Source |

|---|---|---|---|---|

| Oligomers of 9,9-dimethyl-9H-fluorene and thiophene derivatives | DFT/B3LYP/6-31G(d,p) | -5.20 to -5.50 | -2.50 to -2.80 | researchgate.net |

| Thiophene-fluorene based copolymers | DFT | Not Specified | ~ -2.70 | scribd.com |

Note: The data presented is for structurally related compounds and serves to illustrate the typical range of HOMO and LUMO energies calculated for fluorene-thiophene systems.

The optical band gap, often determined from the onset of absorption in the UV-Vis spectrum, corresponds to the energy required to promote an electron from the HOMO to the LUMO upon photoexcitation. The electrochemical band gap is derived from cyclic voltammetry measurements, specifically from the onset of oxidation and reduction potentials.

Theoretical predictions of the optical band gap are typically achieved through TD-DFT calculations, which simulate the electronic transitions. For a novel donor-acceptor molecule based on a central fluorene unit, the optical band gap was approximated by extrapolating the low-energy side of the absorption spectra. In the case of 5,5'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(thiophene-2-carbaldehyde), a related compound, the introduction of electron-withdrawing aldehyde groups resulted in a bathochromic shift and a lower energy band gap compared to the precursor without these groups.

Predicted Band Gaps for Related Fluorene-Thiophene Compounds

| Compound/System | Methodology | Optical Band Gap (eV) | Electrochemical Band Gap (eV) | Source |

|---|---|---|---|---|

| 5,5'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(thiophene) | Experimental (UV-Vis) | 3.13 (in THF) | Not Specified | |

| 5,5'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(thiophene-2-carbaldehyde) | Experimental (UV-Vis) | 2.86 (in THF) | Not Specified | |

| Oligomers of 9,9-dimethyl-9H-fluorene and thiophene derivatives | DFT/B3LYP/6-31G(d,p) | 2.67 - 2.89 | Not Specified | researchgate.net |

Note: The data is for related compounds, illustrating the influence of molecular structure on the band gap.

Analysis of Exciton (B1674681) Dynamics and Charge Carrier Behavior

Understanding the behavior of excitons—bound electron-hole pairs formed upon photoexcitation—is crucial for optoelectronic device performance. Theoretical studies can model exciton binding energy, dissociation pathways, and charge transfer processes.

The exciton binding energy is the energy required to separate the electron and hole into free charge carriers. A lower exciton binding energy is generally desirable for photovoltaic applications. Theoretical calculations can provide estimates of this value. aps.org The exciton binding energy can be determined as the difference between the fundamental (quasiparticle) band gap and the optical band gap. aps.orgresearchgate.net

In donor-acceptor type molecules, intramolecular charge transfer (ICT) can occur upon excitation, where electron density moves from the electron-donating part of the molecule to the electron-accepting part. Thiophene oligomers end-capped with an acceptor group have been shown to exhibit emissive ICT states. nih.gov The efficiency of ICT is influenced by the length of the conjugated bridge and the solvent polarity. nih.gov

For molecules like this compound, where the fluorene can act as a donor and the thiophene can be part of a larger acceptor unit or act as a bridge, understanding ICT is key to designing materials with specific optical properties. nih.gov Computational models can help elucidate the nature of the excited states and the dynamics of charge transfer.

Conformational Effects and Planarity on Electronic and Transport Properties

The three-dimensional structure of a conjugated molecule, particularly the torsional angles between adjacent aromatic rings, significantly impacts its electronic and charge transport properties. A more planar conformation generally leads to better π-orbital overlap, which can enhance charge mobility.

In fluorene-thiophene systems, the dihedral angle between the fluorene and thiophene rings is a critical parameter. acs.org DFT calculations can be used to determine the preferred conformation and the energy barriers for rotation around the single bond connecting the rings. Studies on thiophene oligomers have shown that substituents can modify the inter-ring torsional angle, which in turn strongly influences the excitation energies. nih.gov For diketopyrrolopyrrole-based polymers, a smaller torsional angle was found to allow for closer packing and stronger π-π interactions, which are beneficial for charge transport. acs.org The dioctyl groups at the C9 position of the fluorene moiety in this compound are primarily introduced to enhance solubility, but they can also influence the intermolecular packing and, consequently, the bulk charge transport properties.

Influence of Oligomer Length and Parity of Thiophene Units

A key area of computational research has been the effect of the number of thiophene units (n) in fluorene-thiophene oligomers, specifically in structures of the type Fluorene-(Thiophene)n-Fluorene (F-(T)n-F). Theoretical analyses have demonstrated a significant dependence of the material's electronic properties on both the length of the oligothiophene segment and the parity (odd or even) of n. rsc.org

One crucial parameter that is heavily influenced is the change in dipole moment between the ground and excited states (Δμge). This parameter is directly related to exciton dissociation and, consequently, the charge carrier mobility. Computational studies have revealed a notable correlation between the planarity of the oligomer in its ground state, Δμge, and the exciton binding energy (Eb). For oligomers with more than three thiophene units (n > 3), a higher Δμge corresponds to a lower Eb, which is desirable for efficient charge separation. rsc.org

Furthermore, a distinct odd-even effect is observed in the calculated values of Δμge depending on the number of thiophene units. This parity effect underscores the nuanced electronic behavior of these oligomers, where the addition of a single thiophene unit can systematically alter the electronic properties. rsc.org

Below is a data table summarizing the conceptual findings from theoretical studies on F-(T)n-F oligomers.

| Number of Thiophene Units (n) | Parity | Impact on Δμge (Dipole Moment Change) | Impact on Eb (Exciton Binding Energy) |

| 1, 3, 5... | Odd | Exhibits a specific trend with increasing n | Correlated with Δμge, especially for n > 3 |

| 2, 4, 6... | Even | Exhibits a different, alternating trend with increasing n | Correlated with Δμge, especially for n > 3 |

This table illustrates the conceptual trends identified in theoretical studies. Specific numerical values are dependent on the computational methodology.

Impact of Syn- and Anti-Conformations in Bithiophene Moieties

When two or more thiophene units are linked together, they can adopt different relative orientations, or conformations. In the case of bithiophene moieties within a fluorene-thiophene oligomer, the two principal conformations are syn (where the sulfur atoms are on the same side of the C-C bond linking the rings) and anti (where they are on opposite sides). rsc.org

Theoretical calculations have shown that this conformational choice has a profound impact on the electronic properties of the molecule. Specifically, the syn-conformation leads to significantly higher values of Δμge compared to the anti-conformation. rsc.org A larger Δμge is advantageous as it can facilitate the dissociation of excitons into free charge carriers, a critical step in the operation of photovoltaic devices. These findings suggest that controlling the conformation of the bithiophene units is a viable strategy for enhancing the quantum efficiency of charge carrier generation in these materials. rsc.org

The energetic difference and electronic implications of these conformations are summarized in the table below.

| Conformation | Relative Orientation of Sulfur Atoms | Calculated Δμge (Dipole Moment Change) | Implication for Charge Carrier Generation |

| Syn | Same side | Higher | More Favorable |

| Anti | Opposite sides | Lower | Less Favorable |

This table is based on findings from computational models which indicate a clear preference for the syn conformation for achieving higher Δμge values. rsc.org

Quantum Chemical Approaches to Structure-Property Relationships

Quantum chemical calculations serve as a powerful tool to establish detailed relationships between the chemical structure of this compound derivatives and their functional properties. These theoretical approaches allow for a systematic investigation of how modifications to the molecular architecture affect the electronic and optical characteristics of the resulting materials. rsc.org

For instance, by modeling oligomers with varying ratios of fluorene to bithiophene units, it is possible to deduce systematic trends. Computational studies have successfully demonstrated that increasing the relative number of bithiophene units compared to a fixed number of fluorene units leads to the highest values of Δμge. This effect is further amplified when the bithiophene units are in the syn-conformation. rsc.org

Applications in Advanced Organic Electronic and Optoelectronic Devices

Organic Field-Effect Transistors (OFETs)

Polymers derived from 2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene are benchmark semiconductors in the field of organic field-effect transistors (OFETs), valued for their excellent charge transport properties and environmental stability. ossila.comresearchgate.net

Materials based on the fluorene-thiophene backbone, such as F8T2, predominantly exhibit p-channel (hole-transporting) behavior. aip.org This is attributed to the electron-donating nature of the constituent monomers, which facilitates the movement of positively charged holes. The highest occupied molecular orbital (HOMO) level of F8T2 is approximately -5.5 eV, which aligns well with the work function of common source-drain electrodes like gold, enabling efficient hole injection. ossila.com

While inherently p-type, the development of n-channel (electron-transporting) and ambipolar (both hole and electron transporting) transistors using this material class is an active area of research. Achieving n-type or ambipolar characteristics typically requires molecular engineering to lower the lowest unoccupied molecular orbital (LUMO) energy level, often by incorporating strong electron-withdrawing groups into the polymer backbone. mdpi.com For instance, the related polymer Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT), which contains an electron-deficient benzothiadiazole unit, shows capabilities for both p-type and n-type transport. ossila.com This demonstrates that chemical modification of the fluorene-thiophene platform is a viable strategy for tuning charge carrier polarity.

The performance of OFETs is primarily defined by the charge carrier mobility (µ) and the current on/off ratio (Ion/Ioff). For devices based on F8T2 and related polymers, these parameters are heavily influenced by the molecular arrangement and morphology of the semiconductor film.

Charge Carrier Mobility: The mobility of F8T2 is highly anisotropic and benefits significantly from the polymer's liquid-crystalline nature, which promotes self-assembly into well-ordered domains. researchgate.net

Chain Alignment: Aligning the polymer chains parallel to the direction of current flow can dramatically enhance mobility. Research has shown that fabricating F8T2 nanowires within lithographically defined nanochannels promotes longitudinal chain alignment, leading to improved carrier mobility compared to standard flat-film transistors. researchgate.net Mobilities as high as 0.1 cm²/V·s have been reported for F8T2, which is significantly higher than many other solution-processed polymers. ossila.com

Interface Roughness: The interface between the semiconductor and the gate dielectric is critical, as this is where charge transport occurs. A smoother interface generally leads to higher mobility. Studies using a poly(methylmethacrylate) (B3431434) (PMMA) dielectric have shown that increased interface roughness can reduce and even counteract the benefits of optimized polymer chain packing, highlighting the importance of controlling the morphology of underlying layers.

Current On/Off Ratio: A high Ion/Ioff ratio is essential for transistor applications, particularly in switching and logic circuits. F8T2-based devices can achieve high on/off ratios, often exceeding 10⁵. ossila.com This is partly due to the material's stability against unintentional doping from ambient oxygen or impurities. ossila.com Device architecture also plays a key role; for example, a double-gate OFET structure has been shown to improve the on/off ratio to 5 x 10⁴ by allowing for better control over the channel, leading to a lower off-state current. aip.org

| Material/Device Structure | Mobility (µ) [cm²/V·s] | On/Off Ratio (Ion/Ioff) | Channel Type |

|---|---|---|---|

| F8T2 (Standard) | up to 0.1 | > 10⁵ | p-Channel |

| F8T2 (Double-Gate OFET) | 8 x 10⁻² | 5 x 10⁴ | p-Channel |

| F8BT (Related Polymer) | - | - | Ambipolar |

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

The combination of efficient charge transport and strong luminescence makes fluorene-thiophene copolymers attractive for use in light-emitting diodes. researchgate.net

The design of electroluminescent polymers often involves tuning the emission color by modifying the polymer backbone. Polyfluorenes, such as Poly(9,9-dioctyl-9H-fluorene-2,7-diyl) (PFO), are known for their high-efficiency blue emission. researchgate.net The introduction of a bithiophene comonomer to create F8T2 serves to narrow the energy band gap, shifting the emission from blue towards longer wavelengths.

Pure F8T2 films typically exhibit a bright yellow-green electroluminescence. researchgate.netacs.org A key strategy for achieving emission colors between blue and green is to create polymer blends. By dispersing a small amount of F8T2 within a PFO host matrix, energy transfer occurs from the higher-energy PFO (blue emitter) to the lower-energy F8T2. This process, known as Förster Resonance Energy Transfer (FRET), allows for the generation of nearly pure-green light, with the final emission color being tunable based on the blend ratio. researchgate.net Devices based on F8T2 have demonstrated high luminance and are considered important materials for developing efficient green-emitting PLEDs. researchgate.netacs.org

| Material | Emission Peak (nm) | Emission Color | Key Strategy |

|---|---|---|---|

| PFO (Host Polymer) | ~435 | Blue | Base blue emitter |

| F8T2 (Pure) | ~570 | Yellow-Green | Copolymerization for color tuning |

| PFO:F8T2 (Blend) | ~535 | Green | Energy transfer from host to guest |

The photoluminescence quantum yield (PLQY) is a critical parameter that measures the efficiency of a material in converting absorbed light into emitted light. ossila.com A high PLQY is essential for bright and efficient OLEDs. For fluorene-based polymers, a primary strategy for enhancing PLQY is to control the polymer chain conformation. The formation of a specific planar, chain-extended conformational isomer known as the "β-phase" in PFO films has been shown to improve PLQY. This is because the β-phase facilitates more efficient energy migration along the polymer backbone to emissive sites, reducing the likelihood of non-radiative decay.

Another key strategy is to minimize non-radiative recombination pathways by controlling intermolecular interactions. In the solid state, strong π–π stacking between polymer chains can lead to aggregation-caused quenching, which lowers the PLQY. Molecular design that introduces bulky side groups or creates a more rigid molecular structure can disrupt this close packing, thereby isolating the emissive chromophores and preserving their high quantum yield. bjraylight.com

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

In the field of organic photovoltaics, fluorene-thiophene polymers like F8T2 are utilized as the electron donor material within the active layer of a bulk heterojunction (BHJ) solar cell. researchgate.net The material's strong absorption in the blue-green region of the solar spectrum makes it a suitable candidate for harvesting light energy. ossila.comresearchgate.net

In a typical F8T2-based solar cell, the polymer is blended with a fullerene derivative, such as ossila.comossila.com-phenyl-C₆₁-butyric acid methyl ester (PCBM), which acts as the electron acceptor. Upon light absorption, the F8T2 creates an exciton (B1674681) (a bound electron-hole pair), which then diffuses to the interface between the F8T2 and PCBM. At this interface, the exciton dissociates, with the electron being transferred to the acceptor and the hole remaining on the donor polymer. researchgate.net

Research on binary blend solar cells using F8T2:PCBM as the active layer has shown relatively low power conversion efficiencies (PCE), on the order of 0.10%. researchgate.net This performance is limited by the modest charge separation efficiency and the spectral mismatch with the solar spectrum.

| Device Active Layer | Voc (V) | Jsc (mA/cm²) | PCE (%) |

|---|---|---|---|

| F8T2:PCBM | 0.91 | 0.23 | 0.10 |

| F8T2:P3HT:PCBM | 0.85 | 3.02 | ~0.90 |

Integration as Active Layers in Bulk Heterojunction Devices

Copolymers derived from this compound are integral to the fabrication of active layers in bulk heterojunction (BHJ) organic solar cells. nih.gov The fluorene (B118485) unit acts as an electron donor, while the thiophene (B33073) moiety contributes to the polymer's charge transport properties. nih.gov The dioctyl chains attached to the fluorene core enhance the solubility of the resulting polymers in common organic solvents, which is crucial for solution-based processing techniques like spin-coating, a common method for creating the thin active layers in BHJ devices. atomfair.com

In a bulk heterojunction architecture, a blend of an electron-donating polymer and an electron-accepting material (often a fullerene derivative) forms the active layer where light absorption and charge separation occur. The morphology of this blend is critical for device performance. Research on fluorene-thiophene based copolymers has shown that the introduction of different functional units can influence the nanoscale morphology of the active layer, which in turn affects charge generation and transport. For instance, the incorporation of an electron-transporting triazole unit into a fluorene-thiophene copolymer backbone has been shown to improve the surface morphology of the active layer. rsc.org

The combination of fluorene and di-2-thienyl-2,1,3-benzothiadiazole units results in copolymers like PFDTBT, which have been successfully applied in photovoltaic devices as the active layer. nih.gov The specific structure of this compound provides a foundational component for creating such high-performance polymers for BHJ solar cells.

Optimization for Power Conversion Efficiency

The optimization of power conversion efficiency (PCE) in organic solar cells is a primary goal for researchers. Copolymers incorporating this compound have been investigated for their potential to enhance PCE. The electronic properties of these copolymers, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by copolymerizing the fluorene-thiophene monomer with various electron-accepting units. This tuning is essential for achieving efficient charge transfer to the acceptor material in a BHJ blend.

For example, studies on fluorene-thiophene-based copolymers have demonstrated that modifying the polymer backbone can significantly impact the photovoltaic performance. The introduction of an electron-transporting triazole unit into a fluorene-thiophene copolymer nearly doubled the power conversion efficiency from 0.62% to 1.25% under the same device fabrication conditions. rsc.org This improvement was attributed to a better surface morphology, leading to more efficient charge photogeneration and a higher short-circuit current (Jsc). rsc.org

The table below summarizes the performance of a photovoltaic device using a fluorene-thiophene based copolymer, illustrating the impact of molecular design on key solar cell parameters.

| Copolymer | Voc (V) | Jsc (mA/cm2) | Fill Factor (%) | PCE (%) |

|---|---|---|---|---|

| PF3TB | 0.68 | 2.01 | 45 | 0.62 |

| PF3TBTz | 0.72 | 3.10 | 56 | 1.25 |

Near-Infrared II (NIR-II) Fluorescence Imaging Applications

Development of Donor-Acceptor-Donor (D-A-D) Fluorophores

The this compound moiety serves as an excellent electron-donating (D) unit in the design of donor-acceptor-donor (D-A-D) type fluorophores for near-infrared II (NIR-II) fluorescence imaging. The NIR-II window (1000-1700 nm) offers advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence. chiralen.com

In the D-A-D architecture, the fluorene-thiophene unit is coupled with a central electron-accepting (A) core. This design strategy effectively narrows the energy gap between the HOMO and LUMO levels, leading to red-shifted absorption and emission into the NIR-II region. chiralen.com Researchers have successfully synthesized NIR-II dyes by reacting donors like tributyl(5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl)stannane with acceptor units such as 4,6-di(2-thienyl)thieno[3,4-c] researchgate.netrsc.orgdtu.dkthiadiazole (TTDT). chiralen.com

The photophysical properties of these D-A-D fluorophores can be fine-tuned by modifying the acceptor core or the donor strength. The table below presents the photophysical data for a NIR-II dye based on a fluorene-thiophene donor, highlighting its absorption and emission characteristics.

| Fluorophore | λabs (nm) | λem (nm) | Quantum Yield (%) |

|---|---|---|---|

| TTDT-TF | 780 | 1025 | N/A |

Engineered Nanoparticles for Bioimaging

To enable in vivo applications, hydrophobic D-A-D fluorophores based on this compound are often encapsulated within biocompatible nanoparticles. chiralen.com This formulation enhances their water solubility and stability in biological environments. These engineered nanoparticles can then be used as probes for high-contrast bioimaging.

For instance, nanoparticles of the TTDT-TF fluorophore have demonstrated superior photostability and strong NIR-II fluorescence signals, making them suitable for in vivo imaging. chiralen.com In animal models, these nanoparticles have shown significant accumulation at tumor sites, leading to a high signal-to-background ratio, which is crucial for accurate diagnosis and image-guided surgery. chiralen.com

The development of such nanoparticles involves encapsulating the fluorophore within a polymer matrix. The resulting nanoparticles can be characterized by their size, morphology, and photophysical properties in aqueous solutions. These nanoparticles hold great promise for advancing non-invasive diagnostic techniques. researchgate.netnih.gov

Emerging Applications in Chemical and Biological Sensors

The unique photophysical properties of materials derived from this compound also make them promising candidates for the development of chemical and biological sensors. The fluorescence of these materials can be modulated by their interaction with specific analytes, forming the basis for "turn-on" or "turn-off" fluorescent sensors. researchgate.net

A notable application is in the detection of methamphetamine vapor. A thin-film fluorescent chemosensor based on 9,9-dioctylfluorene-2,7-bisthiophene has been developed that exhibits a "turn-on" fluorescence response upon exposure to methamphetamine. researchgate.net The proposed sensing mechanism involves an interaction between the thiophene unit and the amine group of methamphetamine, which leads to a significant enhancement of the fluorescence intensity. researchgate.net This sensor demonstrated high sensitivity and selectivity, with the fluorescence increasing by a factor of 6.4 upon exposure to saturated methamphetamine vapor. researchgate.net

Furthermore, the general class of thiophene-based materials has been extensively explored for the detection of various metal ions. dtu.dk The interaction of the thiophene moiety with metal ions can lead to changes in the fluorescence or color of the material, enabling their use as chemosensors. dtu.dk While specific studies on this compound for ion sensing are emerging, the inherent properties of its constituent parts suggest a strong potential for such applications.

The table below summarizes the performance of a fluorene-thiophene-based sensor for methamphetamine vapor.

| Sensing Material | Analyte | Fluorescence Change (Fold Increase) | Detection Limit (ppm) |

|---|---|---|---|

| 9,9-dioctylfluorene-2,7-bisthiophene | Methamphetamine Vapor | 6.4 | 1.9 |

Polymerization and Copolymerization Engineering of 2 9,9 Dioctyl 9h Fluoren 2 Yl Thiophene Analogues

Regiochemistry and Coupling Configurations in Conjugated Polymer Backbones

The regiochemistry of conjugated polymer backbones is a critical factor that dictates their structural order, morphology, and ultimately, their optoelectronic properties. For polymers constructed from unsymmetrical monomers, such as substituted thiophenes, several distinct coupling configurations can arise during polymerization. These configurations are typically classified as Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT). rsc.orgnih.gov In a regiorandom polymer, these linkages are distributed randomly, which can lead to steric repulsion between adjacent monomer units. rsc.org This steric hindrance often forces the polymer backbone to twist, disrupting the planarity and reducing the effective π-conjugation length, which is generally detrimental to charge transport and device performance. rsc.orgnih.gov

In the context of copolymers based on fluorene (B118485) and thiophene (B33073) analogues, controlling the coupling configuration offers a pathway to fine-tune material properties. Research into alternating copolymers of 9,9-dihexylfluorene (B1587949) and substituted bithiophene units has provided specific insights into the influence of regiochemistry. acs.orgacs.org In these systems, the bithiophene moieties were synthesized with either HH or TT linkages to investigate the impact on the final polymer's characteristics.

Detailed studies have revealed that for certain fluorene-bithiophene copolymers, the primary optical and electrochemical properties are largely independent of the coupling configuration. acs.orgresearchgate.net For instance, a comparison between a copolymer with TT bithiophene linkages and one with HH linkages showed minimal differences in their UV-vis absorption maxima, photoluminescence peaks, and optical bandgaps. acs.orgacs.org This suggests that the fundamental electronic structure of the conjugated backbone is not significantly altered by the local arrangement of the bithiophene unit in these specific alternating copolymers.

Table 1: Comparison of Properties for Fluorene-Bithiophene Copolymers with Different Coupling Configurations

| Property | Polymer with TT-Coupling | Polymer with HH-Coupling | Reference |

| Coupling Type | Tail-to-Tail | Head-to-Head | acs.org |

| Absorption Max (λmax) | ~403 nm | ~403 nm | acs.org |

| Optical Bandgap (Eg) | ~2.57 eV | ~2.60 eV | researchgate.net |

| Glass Transition Temp (Tg) | Lower | Higher | acs.org |

| Environmental Stability | Lower | Better | acs.orgacs.org |

Note: Data is compiled from studies on analogous 9,9-dihexylfluorene and substituted bithiophene copolymers.

Despite the similarities in optical properties, the regiochemistry was found to have a pronounced effect on the physicochemical and thermal characteristics of the polymers. acs.org The copolymer incorporating the HH-coupled bithiophene units demonstrated a higher glass transition temperature (Tg) and significantly better environmental stability compared to its TT-coupled counterpart. acs.orgacs.org While the precise origin of this enhanced stability was not fully elucidated, it implies that the HH configuration may lead to more favorable interchain packing or a more rigid polymer backbone, thereby improving the material's robustness. acs.org

This distinction is crucial for the practical application of these materials in organic electronic devices, where long-term operational stability is paramount. The findings indicate that while the fundamental color and energy levels of fluorene-thiophene copolymers may not be tuned by this specific aspect of regiochemistry, the control of coupling configurations is a vital tool for engineering polymers with enhanced durability and thermal resilience. acs.orgresearchgate.net

Advanced Molecular Design Strategies for Tunable Optoelectronic Properties

Band Gap Engineering Through Monomer Selection and Copolymer Composition

A key strategy for tuning the optoelectronic properties of conjugated polymers is band gap engineering. The energy band gap (Eg), which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dictates the polymer's absorption and emission characteristics. For copolymers containing the 9,9-dioctylfluorene moiety, the band gap can be precisely controlled by the choice of the comonomer.

Copolymerization of 9,9-dioctylfluorene with electron-donating or electron-accepting monomers is a powerful approach to lower the band gap. For instance, alternating copolymers of fluorene (B118485) and thiophene (B33073) exhibit band gaps in the range of 2.0 to 2.2 eV. 20.210.105 The introduction of different comonomers can further modulate these values. Theoretical studies on copolymers of fluorene with various thiophene-based units, such as PFTCNVT and PFTORT, have shown that these materials can achieve lower energy gaps comparable to polythiophenes while benefiting from the higher photoluminescence efficiency of polyfluorenes. scribd.comresearchgate.net The incorporation of strong electron-accepting units, like 2,1,3-benzothiadiazole, can significantly reduce the band gap and red-shift the absorption and emission spectra. mdpi.comresearchgate.net

The composition of the copolymer also plays a crucial role. Theoretical investigations on fluorene-thiophene copolymers have revealed that the electronic and structural properties are a function of the composition ratio between the fluorene and thiophene units. rsc.org By systematically varying the proportion of electron-rich and electron-deficient monomers, the HOMO and LUMO energy levels can be adjusted, allowing for precise control over the band gap and, consequently, the material's color of emission and absorption spectrum. mdpi.com

| Copolymer | Comonomer | Band Gap (eV) |

|---|---|---|

| Poly(9,9-dioctylfluorene-alt-thiophene) | Thiophene | 2.0 - 2.2 |

| PFTORT | Terthiophene-1,1-dioxide derivative | ~2.2 |

| PFTCNVT | Thienyl-methylene-thiopheneacetonitrile derivative | ~2.0 |

Modulation of Spectral Absorption and Emission Characteristics

The ability to control the absorption and emission of light is fundamental for the application of these materials in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The spectral characteristics of polymers based on 2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene are intrinsically linked to their molecular structure.

Copolymers of 9,9-dioctylfluorene and thiophene, such as poly(9,9-dioctylfluorene-co-thiophene) (PDOF-co-Th), exhibit distinct absorption and emission spectra in both solution and thin-film form. researchgate.net In chloroform (B151607) solution, PDOF-co-Th shows a primary absorption peak, and its emission spectrum can be excited at this maximum absorption wavelength. researchgate.net The transition from solution to solid-state thin films often leads to changes in the spectral properties due to intermolecular interactions. researchgate.net

By incorporating different comonomers, the emission color can be tuned across the visible spectrum. While polyfluorenes are known for their blue emission, copolymerization with units like thiophene can shift the emission to longer wavelengths. For example, alternating copolymers of fluorene and thiophene derivatives can lead to red-orange and even red emission. 20.210.105 For instance, poly(9,9-dioctylfluorene-alt-bithiophene) (F8T2) is known for its green light emission. researchgate.net This tunability is a direct consequence of the altered energy levels of the resulting copolymer. researchgate.net

| Sample | Absorption Maxima (nm) | Emission Maxima (nm) |

|---|---|---|

| PDOF-alt-Th in solution | ~430 | Not Specified |

| F8T2 thin film | 462, 489 | 511, 544, 585 |

| PFTTORTT thin film | 547 | >600 |

Strategies for Enhancing Charge Transport and Injection Efficiency

For efficient operation of organic electronic devices, good charge transport and injection are paramount. The mobility of charge carriers (holes and electrons) through the organic semiconductor is a critical performance parameter for devices like organic field-effect transistors (OFETs).

In copolymers of fluorene and thiophene, the bithiophene units are known to facilitate good hole-transporting properties. researchgate.net The charge carrier mobility in these materials is influenced by several factors, including the molecular weight of the polymer, the nature of the side chains, and the processing conditions of the thin film. For instance, poly(9,9-dioctylfluorene-co-bithiophene) (F8T2) is a liquid-crystalline polymer, and its ordered chain alignment can lead to improved carrier mobility. researchgate.net

Side-chain engineering is another effective strategy to fine-tune charge transport properties. Studies on fluorene-based copolymers have shown that the length of the alkyl side chains can significantly influence electrical conductivity, with shorter alkyl chains generally leading to better conductivity. nih.govresearchgate.net The introduction of specific functional groups into the side chains can also impact charge transport. For example, an alkylthio substituent on the thiophene side chain has been shown to increase hole mobility. researchgate.net Furthermore, the incorporation of graphene into a poly(9,9-dioctylfluorene)-block-poly(3-hexylthiophene) block copolymer has been demonstrated to increase electrical conductivity and lower the threshold voltage in light-emitting diodes. nih.gov

| Polymer | Device Architecture | Hole Mobility (cm²/Vs) |

|---|---|---|

| F8T2 | OFET | 2.2 x 10⁻³ |

| PBDTT-S-TT | OFET | 4.08 x 10⁻³ |

Influence of Molecular Planarity and π-π Stacking on Material Performance

The performance of conjugated polymers is not solely determined by their chemical structure but also by their morphology in the solid state. Molecular planarity and the degree of π-π stacking between polymer chains are crucial factors that affect charge transport and photophysical properties.

A more planar polymer backbone generally leads to a smaller band gap and enhanced intermolecular charge transport. researchgate.net The conjugation between di-thienyl and benzothiadiazole units, for example, promotes a more planar structure, which improves the performance of the resulting copolymer. mdpi.com In poly(9,9-dioctylfluorene) (PFO), the formation of a planar, ordered conformation known as the β-phase leads to a red-shifted absorption peak and can enhance photoluminescence efficiency. core.ac.ukmdpi.comresearchgate.net

The arrangement of polymer chains and the resulting π-π stacking interactions are critical for efficient charge transport. Strong intermolecular coupling, often indicated by specific features in the absorption and emission spectra, is desirable for high charge carrier mobility. researchgate.net Techniques that promote the alignment of polymer chains, such as nanochannel alignment of F8T2, can significantly improve carrier mobility. researchgate.net The dioctyl side chains on the fluorene unit play a role in controlling the intermolecular spacing and preventing excessive aggregation that can lead to fluorescence quenching. researchgate.net Therefore, controlling the solid-state packing through processing techniques is a key strategy to optimize the performance of materials based on this compound.

Conclusion and Future Research Perspectives

Summary of Key Advancements in 2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene-Based Materials

Research into materials based on this compound has led to significant progress in the development of active components for various organic optoelectronic devices. A primary area of advancement has been the synthesis of novel donor-acceptor (D-A) copolymers, which are widely utilized due to their tunable electronic and optical properties.

Electrochromic Polymers: Novel electrochromic polymers have been synthesized using monomers structurally similar to this compound. For instance, the electropolymerization of 2,2′-(9,9-dioctyl-9H-fluorene-2,7-diyl)dithiophene has resulted in polymers with excellent redox activity and electrochromic performance. researchgate.net One such polymer, P(EDOT-F-EDOT), which incorporates an ethylenedioxythiophene (EDOT) unit, exhibited a significant optical contrast of 25.8% and a rapid response time of 1.2 seconds, demonstrating its potential for display applications. researchgate.net

Organic Photovoltaics (OPVs): In the realm of solar energy, copolymers derived from fluorene-thiophene structures have been investigated as donor materials in bulk heterojunction solar cells. For example, a copolymer synthesized through direct arylation polymerization, which incorporates a 4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene unit, achieved a power conversion efficiency (PCE) of 0.53%. While modest, this represents an important step in the exploration of these materials for photovoltaic applications.

Organic Light-Emitting Diodes (OLEDs): The fluorene (B118485) core is known for its high photoluminescence quantum yields, making its derivatives promising for OLEDs. researchgate.net A donor-acceptor molecule, 5,5'-(9,9-dioctyl-9H-fluoren-2,7-diyl)bis(thiophene-2-carbaldehyde), has been synthesized and identified as a promising candidate for pure blue light-emitting materials in OLEDs. researchgate.net Furthermore, the development of the copolymer Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) has yielded materials with red emission at 649 nm, highlighting the versatility of the fluorene-thiophene platform for achieving a range of emission colors. nih.gov

Organic Field-Effect Transistors (OFETs): The inherent high charge carrier mobility of polyfluorenes makes them suitable for OFET applications. researchgate.net An organic field-effect transistor fabricated from a dicyanovinylene-functionalized fluorene derivative containing an octyl thiophene (B33073) side group demonstrated n-channel characteristics with an electron mobility of 0.0055 cm²/Vs and a high current on/off ratio of approximately 10⁶. researchgate.net

These advancements are summarized in the table below, showcasing the performance of various materials derived from the this compound structural unit.

| Material Type | Application | Key Performance Metric |

| Electrochromic Polymer (P(EDOT-F-EDOT)) | Displays | Optical Contrast: 25.8%, Response Time: 1.2 s researchgate.net |

| Photovoltaic Copolymer (P5) | OPVs | Power Conversion Efficiency: 0.53% |

| Light-Emitting Molecule | OLEDs | Potential for pure blue emission researchgate.net |

| Light-Emitting Copolymer (PFDTBT) | OLEDs | Red emission at 649 nm nih.gov |

| OFET Material | OFETs | Electron Mobility: 0.0055 cm²/Vs, On/Off Ratio: ~10⁶ researchgate.net |

Current Challenges in Material Synthesis and Device Integration

Despite the promising advancements, several challenges remain in the synthesis of this compound-based materials and their integration into reliable and efficient devices.

Synthesis and Purification: The synthesis of well-defined polymers with high molecular weights and low polydispersity is a significant hurdle. For instance, achieving high molar masses in the synthesis of PFDTBT required modified conditions, including the use of a phase-transfer catalyst, to produce copolymers with improved thermal stability. nih.gov The synthesis of monomers can also present challenges, such as avoiding non-selective bromination during precursor preparation. Furthermore, the purification of these materials to the high levels required for electronic applications can be complex and costly.

Solubility and Morphology: While the dioctyl chains enhance solubility, finding environmentally friendly and non-toxic solvents for large-scale, solution-based manufacturing remains a key limitation for the commercialization of organic electronics. nanoge.org The performance of devices is also highly dependent on the morphology of the active layer. Fluorene-based polymers are often amorphous, which can be beneficial for some applications but can also lead to less efficient charge transport compared to more crystalline materials. mdpi.com Controlling the molecular packing and film morphology during processing is crucial for optimizing device performance, and this remains a significant challenge. researchgate.net

Future Directions for High-Performance Organic Electronics and Photonics

The future of this compound-based materials in high-performance organic electronics and photonics is bright, with several exciting research avenues poised to address the current challenges.

Advanced Molecular Design: A key future direction is the rational design of new copolymers with tailored properties. This includes the development of novel donor-acceptor architectures to fine-tune the energy levels (HOMO and LUMO) of the materials. researchgate.net Such tuning can lead to lower band gaps for improved light absorption in solar cells and enhanced charge injection and transport in OFETs and OLEDs. Incorporating different electron-donating or electron-accepting units into the polymer backbone can significantly alter the electronic and optical properties, potentially leading to higher device efficiencies.

Interfacial Engineering and Device Architecture: Improving the interfaces between the active material and other components of the device (electrodes, dielectrics, etc.) is another critical area for future research. The development of new interfacial layers and the optimization of device architectures can lead to more efficient charge injection and extraction, reduced contact resistance, and improved device stability. nanoge.org

Sustainable and Scalable Manufacturing: A significant push towards the use of green, biorenewable solvents for the solution processing of these materials is anticipated. nanoge.org Developing sustainable and scalable manufacturing processes is essential for the commercial viability of organic electronics. This includes the development of high-throughput printing and coating techniques that are compatible with these novel materials.

Expansion into New Applications: While research has primarily focused on OPVs, OLEDs, and OFETs, there is potential for these materials in other areas. Their unique properties could be leveraged in applications such as sensors, photodetectors, and biomedical electronic devices that require interfacing with biological systems. frontiersin.org

Q & A

Q. What is the optimal synthetic route for 2-(9,9-dioctyl-9H-fluoren-2-yl)thiophene, and how can side reactions be minimized?

The compound is synthesized via a Stille coupling reaction between 2-bromo-9,9-dioctyl-9H-fluorene and 2-(trimethylstannyl)thiophene under inert conditions. The reaction employs Pd₂(dba)₃ and P-(o-tolyl)₃ as catalysts in dry acetone, achieving a 96% yield after purification by silica gel chromatography . Key considerations include:

- Catalyst selection : Palladium-based catalysts are critical for cross-coupling efficiency.

- Solvent purity : Dry acetone ensures minimal side reactions.

- Post-reaction workup : Filtration and solvent removal under reduced pressure prevent decomposition.

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on ¹H and ¹³C NMR spectroscopy. For example:

- ¹H NMR : Signals at δ 7.6–7.8 ppm correspond to aromatic protons on the fluorene and thiophene moieties.

- ¹³C NMR : Peaks near 150 ppm confirm the presence of sp² carbons in the conjugated system . High-resolution mass spectrometry (HRMS) or X-ray crystallography (if single crystals are obtainable) provides additional validation .

Q. What purification methods are effective for isolating this compound?

Silica gel column chromatography with hexane/ethyl acetate (gradient elution) is standard. For large-scale synthesis, recrystallization from ethanol or acetone may enhance purity. Note that residual tin byproducts from Stille coupling require careful removal to avoid contamination .

Advanced Research Questions

Q. How does the molecular architecture of this compound influence its performance in organic electronic devices?

The compound’s extended π-conjugation and bulky dioctylfluorene groups enhance charge transport in organic field-effect transistors (OFETs) by reducing intermolecular π-π stacking-induced traps. Crystallographic studies reveal a planar backbone with orthorhombic packing (space group Fdd2), which facilitates anisotropic charge mobility .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in UV-vis absorption or emission spectra (e.g., bathochromic shifts) often arise from solvent polarity or aggregation effects. Use temperature-dependent spectroscopy and computational modeling (e.g., DFT) to distinguish intrinsic electronic properties from environmental factors .

Q. How can this compound be integrated into electrochromic polymers?

Electropolymerization at controlled potentials (e.g., +1.2 V vs. Ag/Ag⁺) enables the formation of conjugated polymers with thieno[3,2-b]thiophene units. Cyclic voltammetry (CV) and spectroelectrochemical analysis reveal reversible redox behavior and color transitions between neutral (λₘₐₓ ≈ 450 nm) and oxidized states (λₘₐₓ ≈ 650 nm) .

Q. What experimental approaches characterize the self-assembly of this compound in thin films?

Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GI-XRD) are used to study film morphology. The dioctyl chains promote lamellar stacking, while the thiophene-fluorene backbone aligns parallel to the substrate, as evidenced by distinct (100) and (010) diffraction peaks .

Q. How do synthetic intermediates like 2-bromo-9,9-dioctyl-9H-fluorene impact the scalability of this compound production?

Brominated precursors (CAS# 302554-80-9) are critical for cross-coupling reactions. Scalability challenges include:

- Purification : Distillation or sublimation removes excess bromine.

- Stability : Storage under argon prevents degradation .

Methodological Notes